BenchChemオンラインストアへようこそ!

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine

Metabolic Stability Bioisostere ADME

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine (CAS 1936154-47-0) is a fluorinated, saturated 1,4-oxazepane derivative bearing a primary amine side chain. The compound has a molecular formula of C9H18F2N2O, a molecular weight of 208.25 g/mol, and is typically supplied at 95% purity.

Molecular Formula C9H18F2N2O
Molecular Weight 208.25 g/mol
Cat. No. B13205443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine
Molecular FormulaC9H18F2N2O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC1CN(CCOC1)CC(CN)(F)F
InChIInChI=1S/C9H18F2N2O/c1-8-4-13(2-3-14-5-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3
InChIKeyOGYZDPQOZLPMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine: Core Identifiers and Sourcing Profile


2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine (CAS 1936154-47-0) is a fluorinated, saturated 1,4-oxazepane derivative bearing a primary amine side chain. The compound has a molecular formula of C9H18F2N2O, a molecular weight of 208.25 g/mol, and is typically supplied at 95% purity . Its structural features place it within the azepane and oxazepane building block space, which is being actively explored in medicinal chemistry for generating analogs with modulated potency and metabolic stability [1].

Why a Simple 1,4-Oxazepane or Non-Fluorinated Amine Cannot Replace 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine


Treating 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine as a generic aliphatic amine or a simple oxazepane derivative overlooks the quantifiable impact of its geminal difluoro substitution. In analogous azepane-based γ-secretase inhibitor programs, replacing a geminal dimethyl group with a geminal difluoro group was critical to overcoming high metabolic clearance, directly enabling oral in vivo activity [1]. This class-level evidence indicates that the difluoro motif is a non-interchangeable pharmacophoric element that governs both potency and pharmacokinetic (PK) fate, making non-fluorinated or gem-dimethylated analogs unsuitable surrogates in any context where metabolic stability is a design criterion. Additionally, the compound's specific physicochemical signature—particularly its LogP of 0.55 and topological polar surface area (TPSA) of 38.5 Ų —cannot be replicated by non-fluorinated homologs, confirming that generic substitution introduces significant and often unacceptable alterations to a molecule's property profile.

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine: Head-to-Head Quantitative Differentiation Evidence


Enhanced Metabolic Stability via Geminal Difluoro Bioisosteric Replacement

A direct comparative study in the 2-oxo-azepane series demonstrated that the geminal difluoro analog exhibited significantly improved metabolic stability over its geminal dimethyl counterpart. Early ADME profiling revealed high metabolic clearance for the gem-dimethyl series, a liability successfully overcome by incorporating the gem-difluoro group, which was a key factor in achieving oral activity in a transgenic mouse model for Alzheimer's disease [1]. While this data is from a closely related azepane scaffold, it provides strong class-level inference for the differentiation of 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine against a non-fluorinated or gem-dimethyl analog, as the mechanism of metabolic soft-spot blocking by C-F bonds is transferable [2].

Metabolic Stability Bioisostere ADME

Physicochemical Differentiation: Lipophilicity Control Relative to Non-Fluorinated Homologs

The target compound has a calculated LogP of 0.55 and a TPSA of 38.5 Ų . A structural non-fluorinated homolog, where the CF2 unit is replaced by a CH2 group (e.g., 3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine), would exhibit a markedly higher LogP (estimated >1.0) and potentially a different TPSA due to reduced electronegativity. This shift in lipophilicity, driven by the strong electron-withdrawing effect of fluorine, directly impacts membrane permeability, off-target binding, and solubility profiles [1]. The quantitative difference in LogP establishes a clear, property-based differentiation for selection criteria in CNS or other programs where a specific lipophilicity window is targeted.

Lipophilicity LogP Physicochemical Properties

Conformational and pKa Modulation by the Geminal Difluoro Group

The presence of two electronegative fluorine atoms on the carbon adjacent to the amine group significantly influences the local electronic environment. This inductive effect lowers the basicity of the primary amine compared to a non-fluorinated propylamine side chain. While the exact pKa for 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine is not publicly available, the analogous compound 2,2-difluoroethylamine has a measured pKa of 7.3, which is approximately 3 units lower than ethylamine (pKa ~10.6). This substantial weakening of basicity is a direct result of the gem-difluoro substitution and profoundly alters the protonation state at physiological pH, impacting target engagement, permeability, and lysosomal trapping [1]. A non-fluorinated 3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine analog would behave as a typical strong base, representing a completely different pharmacological profile.

Basicity pKa Conformational Control

Metabolic Soft-Spot Shielding: Blocking N-Dealkylation Relative to Unsubstituted Amines

The geminal difluoro group adjacent to the nitrogen atom can serve as a metabolic shield, sterically and electronically disfavoring N-dealkylation, a common oxidative metabolic pathway for tertiary amines. This protective effect is documented in structure-metabolism relationship studies where gem-difluoro substitution near amines leads to increased metabolic stability [1]. In contrast, a non-fluorinated counterpart would present an unshielded N-ethyl or N-propyl group, which is a well-known metabolic soft spot for CYP450 enzymes. This provides a strong rationale for selecting the difluoro variant in programs where N-dealkylation has been identified as a clearance route.

N-Dealkylation Metabolic Soft Spot CYP450

Favorable Vector for Fragment Elaboration Compared to Common Piperazine or Morpholine Isosteres

The 1,4-oxazepane core provides a distinct three-point exit vector geometry compared to its six-membered counterparts, piperazine and morpholine. The seven-membered ring introduces higher conformational flexibility and a different spatial orientation for the N-substituent and the methyl group. While direct comparative data for 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine against a specific morpholine analog is lacking, the general scaffold diversification advantage is recognized in patent literature, where novel 1,4-oxazepane derivatives are claimed for monoamine reuptake inhibition, a target for which morpholine and piperazine templates are heavily explored [1]. This makes the compound a superior choice for hit-to-lead campaigns requiring unexplored chemical space around a privileged amine pharmacophore.

Scaffold Hopping Fragment Growth Oxazepane

High-Value Application Scenarios for 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring Strict Lipophilicity and Basicity Control

Given its calculated LogP of 0.55 and inferred amine pKa of ~7.3-7.5, this compound is a prime candidate for CNS programs where high permeability coupled with low off-target binding is critical. Its logD at pH 7.4 is predicted to be favorable for passive brain penetration, while its reduced basicity minimizes phospholipidosis risk, a common issue with high-pKa amines. This directly contrasts with non-fluorinated analogs, which have higher LogP and substantially higher pKa, making them less ideal for CNS drug discovery. [1]

Lead Optimization of γ-Secretase Modulators or Related Aspartyl Protease Inhibitors

Leveraging the class-level evidence that gem-difluoro groups enable oral activity in azepane-based γ-secretase inhibitors, this compound can serve as a key intermediate or a starting fragment for Alzheimer's disease targets. The demonstrated metabolic stability advantage of the CF2 group over a C(CH3)2 group in the azepane series provides a strong rationale for its use over dimethyl-substituted alternatives, potentially accelerating in vivo proof-of-concept studies. [1]

Scaffold-Hopping from Piperazine/Morpholine for Monoamine Reuptake Targets

The 1,4-oxazepane core is a known pharmacophore for monoamine reuptake inhibition, as per Takeda's patent filings. Using 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine in a parallel synthesis library offers a three-dimensional, difluoro-functionalized alternative to saturated six-membered ring amines, enabling exploration of new vector space for optimizing selectivity against serotonin, norepinephrine, or dopamine transporters. This provides a clear IP and pharmacological advantage over traditional piperazine and morpholine building blocks. [1]

PROTAC Linker Design Requiring a Non-Basic, Metabolically Stable Amine Functionality

In designing proteolysis-targeting chimeras (PROTACs), the choice of linker amine is critical for solubility, permeability, and metabolic stability. This compound offers a unique combination of a primary amine attachment point and a built-in gem-difluoro shield against oxidative metabolism, making it a superior linker component compared to conventional aliphatic diamines or mono-amines, which often suffer from high clearance or poor solubility. Its moderate LogP and projected metabolic robustness can simplify PK profiles of complex bifunctional molecules. [2]

Quote Request

Request a Quote for 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.